molecular formula C16H16Cl2O4 B4214480 2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate

2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate

Cat. No.: B4214480
M. Wt: 343.2 g/mol
InChI Key: MTEKMBMHBCVBJU-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a 2,4-dichlorophenyl group and a 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with a suitable esterification agent to form the ester linkage. The reaction conditions often require the use of a catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yield and purity. The product is then purified using techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate apart from similar compounds is its unique combination of the 2,4-dichlorophenyl group and the bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

(2,4-dichlorophenyl) 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4/c1-14(2)15(3)6-7-16(14,22-12(15)19)13(20)21-11-5-4-9(17)8-10(11)18/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEKMBMHBCVBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3=C(C=C(C=C3)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate
Reactant of Route 2
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2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate
Reactant of Route 3
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2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate
Reactant of Route 4
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2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate
Reactant of Route 5
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2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorophenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptanecarboxylate

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